molecular formula C15H23N3O4S B4701597 N,N-dimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide

N,N-dimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide

Cat. No. B4701597
M. Wt: 341.4 g/mol
InChI Key: YYRWHNNLXFXKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide, also known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMOG is a hypoxia-mimicking agent that has been shown to activate hypoxia-inducible factor (HIF) and induce a range of physiological responses in cells.

Scientific Research Applications

N,N-dimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has been used extensively in scientific research as a hypoxia-mimicking agent. It has been shown to activate HIF in a range of cell types, leading to the induction of a variety of physiological responses. N,N-dimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has been used in studies investigating the role of HIF in cancer, inflammation, and ischemia-reperfusion injury. It has also been used to study the effects of hypoxia on stem cell differentiation and angiogenesis.

Mechanism of Action

N,N-dimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide activates HIF by inhibiting the activity of prolyl hydroxylases (PHDs), which are enzymes that hydroxylate HIF under normoxic conditions, leading to its degradation. Inhibition of PHDs by N,N-dimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide leads to stabilization and activation of HIF, which then translocates to the nucleus and activates the transcription of target genes.
Biochemical and Physiological Effects:
Activation of HIF by N,N-dimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide leads to a range of physiological responses, including increased angiogenesis, erythropoiesis, glucose uptake, and glycolysis. N,N-dimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has also been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide in lab experiments is its ability to mimic hypoxia without the need for specialized equipment or facilities. N,N-dimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide is also relatively inexpensive and easy to use. However, one limitation of N,N-dimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide is that it may not fully replicate the effects of hypoxia in all cell types or experimental conditions.

Future Directions

There are many potential future directions for research involving N,N-dimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide. One area of interest is the development of novel hypoxia-mimicking agents that are more potent or selective than N,N-dimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide. Another area of research is the identification of new target genes and pathways regulated by HIF that may have therapeutic potential. Additionally, there is a need for more studies investigating the effects of N,N-dimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide in vivo, particularly in animal models of disease.

properties

IUPAC Name

N,N-dimethyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-16(2)23(20,21)14-6-4-13(5-7-14)22-12-15(19)18-10-8-17(3)9-11-18/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRWHNNLXFXKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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